Benzenamine, 5-fluoro-2-methyl-, hydrochloride
Description
Benzenamine, 5-fluoro-2-methyl-, hydrochloride (IUPAC name: 5-fluoro-2-methylaniline hydrochloride) is a halogenated aromatic amine derivative. Its molecular formula is C₇H₈ClFN, with a molecular weight of 161.60 g/mol (calculated). The compound features a benzene ring substituted with:
- An amine group (-NH₂) at position 1.
- A methyl group (-CH₃) at position 2.
- A fluorine atom (-F) at position 5.
The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
CAS No. |
62049-66-5 |
|---|---|
Molecular Formula |
C7H9ClFN |
Molecular Weight |
161.60 g/mol |
IUPAC Name |
5-fluoro-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H8FN.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,9H2,1H3;1H |
InChI Key |
ZAGZRSVRQBISQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reduction of Nitro Precursors
The most widely documented method involves the reduction of 4-fluoro-2-nitrotoluene (CAS 446-10-6) to 5-fluoro-2-methylaniline, followed by hydrochloric acid treatment to form the hydrochloride salt. In a representative procedure, 4-fluoro-2-nitrotoluene (16 mmol) is dissolved in ethanol (50 mL) and reacted with iron powder (81 mmol) and hydrochloric acid under reflux for 12 hours. The nitro group is reduced to an amine, yielding 5-fluoro-2-methylaniline with a 70% yield after purification via column chromatography. Subsequent treatment with hydrochloric acid in a polar solvent such as ethanol or water produces the hydrochloride salt.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0°C (initial), reflux |
| Solvent | Ethanol/water |
| Catalyst | Iron powder |
| Reaction Time | 12 hours |
| Yield | 70% |
This method’s efficiency hinges on the iron’s particle size and the stoichiometric ratio of hydrochloric acid, which prevents over-reduction to secondary amines.
Nucleophilic Substitution Reactions
Alternative routes employ nucleophilic aromatic substitution (NAS) to introduce the methyl group or fluorine atom post-amination. For example, 2-chloro-5-fluoroaniline may react with methylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by hydrochloride salt formation. However, this approach is less common due to competing side reactions and lower regioselectivity compared to nitro reduction.
Reaction Mechanisms and Kinetics
The reduction of 4-fluoro-2-nitrotoluene proceeds via a Béchamp reaction mechanism, where iron acts as a reducing agent in acidic media. The nitro group ($$ \text{NO}2 $$) is sequentially reduced to nitroso ($$ \text{NHO} $$), hydroxylamine ($$ \text{NH}2\text{OH} $$), and finally the amine ($$ \text{NH}_2 $$) (Figure 1):
$$
\text{Ar-NO}2 \xrightarrow[\text{HCl}]{Fe} \text{Ar-NHO} \xrightarrow[\text{HCl}]{Fe} \text{Ar-NHOH} \xrightarrow[\text{HCl}]{Fe} \text{Ar-NH}2
$$
The hydrochloride salt forms through protonation of the amine group in acidic aqueous conditions, enhancing solubility and stability. Kinetic studies indicate that the rate-determining step is the reduction of the hydroxylamine intermediate, which is highly sensitive to pH and temperature.
Optimization of Reaction Conditions
Catalytic Hydrogenation
Replacing iron with palladium on carbon ($$ \text{Pd/C} $$) under hydrogen gas ($$ \text{H}_2 $$) at 50–60 psi improves reaction efficiency, reducing time to 3–4 hours with yields exceeding 85%. This method avoids iron sludge generation, simplifying purification.
Solvent Systems
Ethanol-water mixtures (3:1 v/v) enhance reagent solubility while minimizing byproduct formation. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to their tendency to promote side reactions with hydrochloric acid.
Temperature Control
Maintaining the reaction at 0°C during iron addition prevents exothermic runaway reactions, while reflux conditions (78–80°C) ensure complete reduction.
Industrial-Scale Production Techniques
Large-scale synthesis employs continuous flow reactors to optimize heat and mass transfer. A typical industrial workflow involves:
- Continuous Reduction : 4-Fluoro-2-nitrotoluene and iron slurry are fed into a tubular reactor with inline HCl addition.
- Inline Filtration : Ceramic membranes remove iron oxides, enabling uninterrupted processing.
- Crystallization : The hydrochloride salt is precipitated by cooling the reaction mixture to 5°C, yielding 98% purity after vacuum drying.
Industrial Process Parameters
| Parameter | Value |
|---|---|
| Reactor Type | Continuous flow |
| Throughput | 500 kg/day |
| Purity | ≥98% |
| Energy Consumption | 15 kWh/kg |
Analytical Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms ≤0.5% impurities. Residual solvents are quantified via gas chromatography (GC) per ICH Q3C guidelines.
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 5-fluoro-2-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Can be reduced to form the corresponding aniline derivative.
Substitution: Undergoes electrophilic substitution reactions, such as halogenation, sulfonation, and nitration
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like bromine for halogenation, sulfuric acid for sulfonation, and nitric acid for nitration
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Aniline derivatives.
Substitution Products: Halogenated, sulfonated, and nitrated derivatives
Scientific Research Applications
Scientific Research Applications
- Chemistry: It serves as a building block in the synthesis of complex organic molecules.
- Biology: It is used in the development of fluorescent probes for biological imaging.
- Medicine: It is an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
- Industry: It is used in the production of agrochemicals and specialty chemicals.
Biological Activities
Research indicates that 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride exhibits a range of biological activities:
- Antimicrobial Activity: It may possess antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Potential: It has shown promising results in inhibiting cell proliferation in certain cancer cell lines in vitro. This activity may be linked to its ability to induce apoptosis through modulation of cell signaling pathways.
- Anti-inflammatory Effects: Similar fluorinated compounds have demonstrated anti-inflammatory properties, which may be relevant for therapeutic applications in conditions like arthritis or inflammatory bowel disease.
The biological activity of 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds with trifluoromethyl groups often exhibit enhanced interactions with enzymes, leading to inhibition of specific metabolic pathways.
- Receptor Modulation: Its structural features allow for effective binding to various receptors, altering their activity and influencing downstream signaling pathways. This is particularly relevant in studies focusing on G-protein coupled receptors (GPCRs) and ion channels.
Mechanism of Action
The mechanism of action of Benzenamine, 5-fluoro-2-methyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural analogs, highlighting substituent impacts on properties:
Key Differences and Implications
Fluorine vs. Chlorine Substituents: Fluorine: Smaller atomic radius and higher electronegativity than chlorine. Chlorine: Increases lipophilicity, enhancing membrane permeability but may raise toxicity concerns (e.g., o-toluidine derivatives are carcinogenic ).
Methyl vs. Benzyloxy Groups :
- Methyl (-CH₃) : Simplifies synthesis and reduces molecular weight. Found in industrial intermediates like o-toluidine HCl .
- Benzyloxy (-OCH₂C₆H₅) : Introduces aromatic bulk, possibly modifying receptor binding in bioactive molecules .
Regulatory Status: o-Toluidine HCl (CAS 636-21-5) is classified as hazardous under TSCA due to carcinogenicity . The 5-fluoro analog may face similar regulations, though fluorine’s impact on toxicity requires further study.
Research Findings and Data Limitations
- Physical Properties: Limited experimental data exist for the target compound. Melting points and solubility are inferred from analogs. For example, o-toluidine HCl melts at ~200°C , while fluorinated analogs likely have higher solubility in polar solvents.
- Toxicity : Fluorinated amines generally exhibit lower acute toxicity than chlorinated analogs, but chronic effects (e.g., bioaccumulation) are under-researched .
- Applications : Fluorinated anilines are critical in synthesizing kinase inhibitors and antimicrobial agents. For instance, 5-fluoro-2-methanesulfonyl-benzylamine hydrochloride (CAS 1192347-84-4) is a pharmaceutical intermediate .
Biological Activity
Benzenamine, 5-fluoro-2-methyl-, hydrochloride, also known as 5-fluoro-2-methylaniline hydrochloride, is an organic compound with a molecular formula of CHClF and a molecular weight of approximately 125.14 g/mol. This compound features an amino group on a benzene ring, with a fluorine atom and a methyl group in the ortho position. Its unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research.
- Appearance : Crystalline solid (purple to brown)
- Melting Point : 38 - 40 °C
- Solubility : Soluble in organic solvents, insoluble in water
Biological Activity Overview
Research indicates that benzenamine derivatives, including 5-fluoro-2-methylaniline, exhibit various biological activities such as antimicrobial and anti-inflammatory properties. The presence of the fluoro substituent enhances the lipophilicity of the molecule, which may improve its bioavailability and efficacy in biological systems.
The biological activity of this compound can be attributed to its interactions with specific biological targets such as enzymes and receptors. Studies have shown that compounds with similar structures can affect polyamine biosynthesis and modulate cell growth through various mechanisms .
Antimicrobial Activity
A study investigating the antimicrobial properties of benzenamine derivatives found that certain compounds displayed significant activity against various bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications to the aromatic ring could enhance antimicrobial effectiveness .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Fluoro-2-methylaniline | Staphylococcus aureus | 32 µg/mL |
| 5-Fluoro-2-methylaniline | Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
In another study, benzenamine derivatives were evaluated for their anti-inflammatory effects using in vitro assays. The results showed that these compounds inhibited the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| 5-Fluoro-2-methylaniline | TNF-α: 50% | 10 |
| 5-Fluoro-2-methylaniline | IL-6: 45% | 10 |
Synthesis and Applications
The synthesis of this compound typically involves several methods including acylation reactions that yield amides, which are useful intermediates in organic synthesis. The compound's ability to react with various reagents makes it versatile for pharmaceutical development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzenamine, 5-fluoro-2-methyl-, hydrochloride, and how can purity be optimized?
- Methodology : The compound can be synthesized via diazotization followed by fluorination of the precursor 2-methyl-5-nitroaniline, with subsequent hydrochloric acid treatment. Purification involves recrystallization from ethanol/water mixtures to achieve >95% purity. Characterization should include NMR (¹H/¹³C), FT-IR, and elemental analysis. For high-purity yields, column chromatography (silica gel, eluent: dichloromethane/methanol) is recommended .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. In case of eye exposure, rinse immediately with water for 15 minutes (S26) . Storage should be in airtight containers under argon at -20°C to prevent oxidation . Toxicity data for analogous compounds (e.g., 4-chloro-2-methylaniline hydrochloride) suggest acute oral LD₅₀ >300 mg/kg in rats, but mutagenicity testing (Ames assay) is advised for this derivative .
Q. How can the physicochemical properties (solubility, melting point) of this compound be experimentally determined?
- Methodology :
- Solubility : Perform gravimetric analysis in solvents (water, ethanol, DMSO) at 25°C.
- Melting Point : Use a capillary tube method with a calibrated apparatus (e.g., Büchi M-560). For analogs like aniline hydrochloride, melting points range 196–199°C .
- Boiling Point : Estimated via computational tools (e.g., EPI Suite) due to sublimation risks during direct measurement .
Advanced Research Questions
Q. What mechanistic insights explain the antifungal activity of halogenated benzenamine derivatives against Aspergillus flavus?
- Methodology : Transcriptomic analysis (RNA-seq) of A. flavus treated with benzenamine derivatives reveals downregulation of aflatoxin biosynthesis genes (e.g., aflR, aflS) and amino acid metabolism pathways. Use gene knockout strains and RT-qPCR to validate targets. The 5-fluoro substituent may enhance membrane permeability, as seen in fluorinated anilines .
Q. How can computational modeling predict the reactivity of the 5-fluoro-2-methyl substituent in nucleophilic aromatic substitution?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and Fukui indices to identify reactive sites. Compare with experimental kinetic data (Hammett plots) for halogenated analogs .
Q. What analytical techniques resolve contradictions in reported bioactivity data for halogenated aniline hydrochlorides?
- Methodology :
- Standardized Assays : Use MIC (Minimum Inhibitory Concentration) testing against A. flavus in controlled humidity/temperature.
- Meta-Analysis : Aggregate data from studies with consistent protocols (e.g., CLSI guidelines). Discrepancies may arise from variations in fungal strain virulence or compound purity .
Methodological Challenges & Data Analysis
Q. How can researchers differentiate degradation products of this compound during long-term storage?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS analysis. Key degradation pathways include hydrolysis of the C-F bond (detectable via ¹⁹F NMR) and oxidation of the amine group (HPLC-UV at 254 nm) .
Q. What strategies optimize the compound’s bioavailability in antifungal formulations without increasing toxicity?
- Methodology : Nanoencapsulation (e.g., chitosan nanoparticles) improves solubility and targeted delivery. Toxicity screening via hemolysis assays and in vitro cytotoxicity (MTT assay on mammalian cells) is critical .
Regulatory & Environmental Considerations
Q. What environmental fate studies are required for halogenated aniline hydrochlorides under EPA guidelines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
